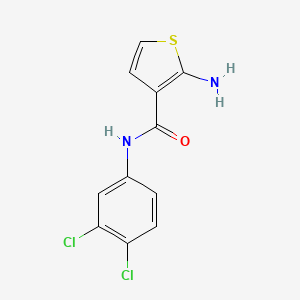

![molecular formula C13H17IN2S B6119960 2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B6119960.png)

2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide, commonly known as MitoTracker Red (MTR), is a fluorescent dye used in scientific research to label and track mitochondria in living cells. MTR has become a popular tool in cell biology due to its high specificity for mitochondria and its ability to provide real-time imaging of mitochondrial dynamics.

Mécanisme D'action

2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide is a cationic dye that is taken up by mitochondria due to their negative membrane potential. Once inside the mitochondria, 2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide binds to mitochondrial proteins and is retained in the organelle. 2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide does not interfere with mitochondrial function or alter mitochondrial membrane potential, making it an ideal tool for studying mitochondrial dynamics.

Biochemical and Physiological Effects:

2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide does not have any known biochemical or physiological effects on cells or organisms. It is a non-toxic dye that is compatible with living cells and can be used for long-term imaging studies.

Avantages Et Limitations Des Expériences En Laboratoire

2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide has several advantages for lab experiments. It is a highly specific dye that labels mitochondria with high fidelity, allowing researchers to track mitochondrial dynamics in real-time. 2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide is also compatible with a wide range of imaging techniques, including confocal microscopy and live-cell imaging. However, 2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide has some limitations. It is a relatively expensive dye, and its use requires specialized equipment and expertise. Additionally, 2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide is not suitable for use in fixed cells or tissues.

Orientations Futures

There are several future directions for the use of 2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide in scientific research. One potential application is the use of 2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide to study mitochondrial dysfunction in disease states, such as cancer and neurodegenerative disorders. 2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide could also be used to study the effects of environmental toxins on mitochondrial dynamics and function. Additionally, the development of new fluorescent dyes with improved properties could expand the use of mitochondrial labeling in cell biology research.

Méthodes De Synthèse

2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide can be synthesized by reacting 2-(dimethylamino)ethyl chloride with 3-ethyl-2-thioxobenzothiazolium iodide in the presence of a base such as potassium carbonate. The resulting product is a red-orange powder that is soluble in water and other polar solvents.

Applications De Recherche Scientifique

2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide has a wide range of applications in scientific research. It is commonly used to study mitochondrial dynamics, including mitochondrial fusion and fission, mitochondrial movement, and mitochondrial membrane potential. 2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide can also be used to study mitochondrial morphology and to track the distribution of mitochondria in different cell types and under different conditions.

Propriétés

IUPAC Name |

(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylethenamine;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N2S.HI/c1-4-15-11-7-5-6-8-12(11)16-13(15)9-10-14(2)3;/h5-10H,4H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYFDVMXAAIOCU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C(SC2=CC=CC=C21)C=CN(C)C.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+]1=C(SC2=CC=CC=C21)/C=C/N(C)C.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17IN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylethenamine;iodide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-adamantyl)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B6119883.png)

![2-[4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6119895.png)

![N-(4-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6119904.png)

![5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6119905.png)

![2-benzyl-3-(1-naphthyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B6119926.png)

![2-methyl-7-{[4-(1H-tetrazol-1-yl)phenoxy]acetyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6119927.png)

![N-(3-chloro-4-methoxyphenyl)-3-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6119935.png)

![5-(2-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6119938.png)

![ethyl 4-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6119946.png)

![3,4,5-trimethoxybenzaldehyde {2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-6-oxo-6,9-dihydro-1H-purin-8-yl}hydrazone](/img/structure/B6119954.png)

![ethyl {3,5-dimethyl-4-[(3-nitrobenzoyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B6119966.png)